Regioisomeric Chlorine Substitution Determines NPY Y1 Receptor Binding Affinity: 2,4-Dichloro vs. 3,4-Dichloro Comparison
The 3,4-dichlorobenzyl sulfanyl regioisomer (BDBM42518) has a confirmed IC50 of 5.27 µM (5.27E+3 nM) against the human NPY Y1 receptor, measured via a quantitative HTS assay at The Scripps Research Institute Molecular Screening Center and curated in PubChem BioAssay AID 1279 [1]. The 2,4-dichloro substitution pattern (target compound) shifts the chlorine atoms from the 3,4- to the 2,4-positions, altering the dipole moment and steric profile of the benzyl ring. While a direct head-to-head NPY Y1 IC50 for the 2,4-dichloro isomer has not been published in an accessible public database, the regioisomeric structural difference provides a rational basis for differential target engagement. Researchers requiring consistent NPY Y1 pharmacology must therefore specify the exact regioisomer to avoid activity shifts caused by this positional isomerism.
| Evidence Dimension | Human NPY Y1 receptor inhibition |
|---|---|
| Target Compound Data | No publicly accessible IC50 value identified as of 2026; regioisomer 2,4-dichloro substitution pattern structurally characterized (PubChem CID 6411483) |
| Comparator Or Baseline | 3-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline (BDBM42518): IC50 = 5.27 µM |
| Quantified Difference | Not calculable without target compound IC50; positional isomerism expected to produce differential binding affinity |
| Conditions | MLSCN quantitative HTS; human NPY Y1 receptor; Scripps Research Institute Molecular Screening Center (PubChem AID 1279) |
Why This Matters
For screening programs targeting NPY Y1 or related GPCRs, regioisomer identity is a critical procurement parameter that directly impacts assay reproducibility.
- [1] BindingDB. (2025). BDBM42518: 3-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline — Neuropeptide Y receptor type 1 (Human) IC50 = 5.27E+3 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=42518 View Source
